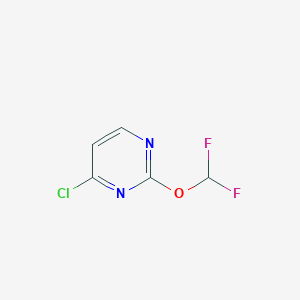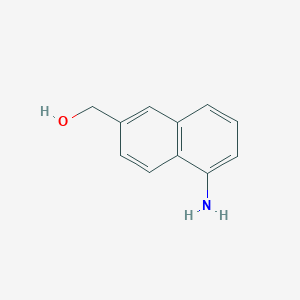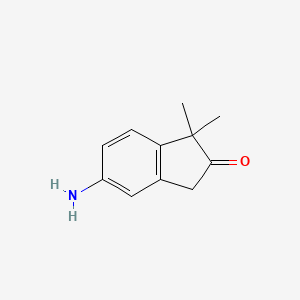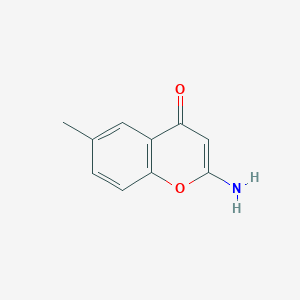
8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with the molecular formula C9H11ClN2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the chlorination of 1-methyl-1,2,3,4-tetrahydroquinoxaline. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of 1-methyl-1,2,3,4-tetrahydroquinoxaline.
Substitution: Formation of various substituted quinoxalines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives have shown promise as neuroprotective agents and in the treatment of conditions such as Parkinson’s disease .
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and dyes .
Mécanisme D'action
The mechanism of action of 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with molecular targets in the brain. It has been shown to modulate neurotransmitter systems, particularly the dopaminergic system. This modulation is achieved through inhibition of monoamine oxidase (MAO) and scavenging of free radicals, which contributes to its neuroprotective effects .
Comparaison Avec Des Composés Similaires
- 1-Methyl-1,2,3,4-tetrahydroquinoxaline
- 8-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Uniqueness: 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 8-position and methyl group at the 1-position make it a valuable intermediate in the synthesis of various bioactive compounds .
Propriétés
Numéro CAS |
1367981-56-3 |
|---|---|
Formule moléculaire |
C9H11ClN2 |
Poids moléculaire |
182.65 g/mol |
Nom IUPAC |
5-chloro-4-methyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C9H11ClN2/c1-12-6-5-11-8-4-2-3-7(10)9(8)12/h2-4,11H,5-6H2,1H3 |
Clé InChI |
ZLGHTYQOFMIEAT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNC2=C1C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B11912280.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11912288.png)







![7-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11912334.png)
![2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11912339.png)

